1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a boronic acid derivative with a phenyl group attached to a cyclopropane ring and a nitrile group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting phenylboronic acid with cyclopropanecarbonitrile under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid derivative with halides or triflates.
Oxidation and Reduction: The compound can undergo oxidation to form phenylboronic acid derivatives or reduction to form corresponding boronic esters.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed:
Boronic Esters: Resulting from reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The compound contains atetramethyl-1,3,2-dioxaborolane group , which is known to be involved in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .
Mode of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound can undergo several reactions. It can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound can affect various biochemical pathways through its reactions. For instance, the borylation reaction can lead to the formation of pinacol benzyl boronate , which can further participate in other biochemical reactions.
Result of Action
The result of the compound’s action would depend on the specific reactions it undergoes and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate through borylation could have various molecular and cellular effects depending on the context .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of catalysts can enable its reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Potential use in drug discovery and development, especially in the design of boronic acid-based drugs.
Industry: Utilized in materials science for the creation of advanced materials with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the cyclopropane ring.
Cyclopropanecarbonitrile: A compound with a cyclopropane ring but lacking the boronic acid moiety.
Boronic Esters: Derivatives of boronic acids with different substituents.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-14(2)15(3,4)20-17(19-14)13-7-5-6-12(10-13)16(11-18)8-9-16/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSNJALXNOCBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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